5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This compound belongs to the class of oxadiazoles, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. Oxadiazoles have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The synthesis and evaluation of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine have been documented in various scientific studies. Notably, research has focused on the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines and their biological activities against various cancer cell lines .
This compound can be classified under:
The synthesis of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of substituted phenyl semicarbazides with aromatic aldehydes. A common method includes refluxing the semicarbazide with an appropriate aldehyde in a solvent mixture of ethanol and water in the presence of sodium bisulfite as a catalyst.
The primary reactions involving 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine include:
Reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion and purity of products .
The mechanism of action for compounds like 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine often involves:
Studies have shown that related oxadiazole derivatives exhibit significant anticancer activity against various cell lines such as SNB-19 and OVCAR-8 .
Relevant data from spectroscopic analyses confirm these properties .
The compound has several potential applications:
Research continues to explore its efficacy and safety profiles in preclinical models .
Retrosynthetic deconstruction of 5-(4-methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (Target) identifies two primary synthons: (1) 4-methoxy-3,5-dimethylbenzoic acid (A) as the aromatic precursor, and (2) semicarbazide (B) as the heterocycle-forming agent. Disconnection at the C2–N bond reveals two convergent strategies:
Optimization challenges include suppressing regioisomeric 1,3,4-oxadiazole formation and minimizing decarboxylation side products. Computational modeling (DFT) predicts higher activation energy for Pathway 2 due to aldehyde oxidation instability. Consequently, Pathway 1 is prioritized, with POCl₃ identified as the optimal cyclodehydrating agent to minimize reaction steps [1] .
Table 1: Retrosynthetic Disconnection Analysis
Synthon | Precursor | Disconnection Type | Key Challenge |
---|---|---|---|
Aryl moiety (Ar) | 4-Methoxy-3,5-dimethylbenzoic acid | C–O bond cleavage | Regioselective cyclization |
Oxadiazole-2-amine | Semicarbazide | N–N bond cleavage | Competing 1,2,4-oxadiazole formation |
The canonical synthesis employs acylhydrazide intermediate formation. 4-Methoxy-3,5-dimethylbenzoic acid undergoes esterification (MeOH/H₂SO₄) to methyl ester 1, followed by hydrazinolysis (80% N₂H₄·H₂O, EtOH, Δ) yielding 90–95% pure acylhydrazide 2. Subsequent cyclodehydration with POCl₃ (neat, 80°C, 4h) furnishes the target oxadiazole 3 in 82% yield [1] [4]. Critical parameters include:
Alternative cyclizing agents (P₂O₅, SOCl₂, TsCl/pyridine) give inferior yields (45–68%) due to incomplete conversion or hydrolysis sensitivity. The crystalline product exhibits m.p. 192–194°C and characteristic FT-IR bands: ν(N–H) 3340 cm⁻¹, ν(C=N) 1615 cm⁻¹, ν(C–O–C) 1060 cm⁻¹ [1] [4].
Direct oxidative C–O bond formation circumvents acylhydrazide isolation. 4-Methoxy-3,5-dimethylbenzaldehyde (4) condenses with semicarbazide (EtOH, Δ, 2h) to semicarbazone 5 (94% yield). Cyclization employs:
Table 2: Oxidative Cyclization Efficiency Comparison
Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
I₂/K₂CO₃ | CH₃CN | 80 | 6 | 78 | <5% aldehyde oxidation |
DBH/KI | Solvent-free | 60 | 1 | 92 | Undetectable |
[Hydroxy(tosyloxy)iodo]benzene | H₂O | 25 | 3 | 85 | 8% desmethylated product |
Halogen-free systems like [hydroxy(tosyloxy)iodo]benzene in water afford 85% yield but incur higher costs. DBH/KI offers optimal atom economy and scalability (>100g runs) [2] [8].
Solvent-free microwave irradiation (MWI) drastically accelerates cyclocondensation. Acylhydrazide 2 and triethyl orthoformate (2 equiv) adsorb onto silica gel, irradiated (300W, 120°C, 15 min) to give 3 in 95% yield—20-fold faster than conventional heating. Benefits include:
Flow chemistry approaches enhance sustainability: A microreactor (100 μL volume) with immobilized POCl₃ on Amberlyst®-15 resin processes 2 in EtOAc (70°C, residence time 12 min), yielding 89% pure 3 with 99% conversion. Continuous processing avoids batch-wise quench steps, minimizing acidic waste [5].
Biocatalytic cyclization remains challenging due to heterocycle toxicity to enzymes, though laccase-mediated oxidation of semicarbazones shows preliminary promise (yields ≤35%) [5].
Single-crystal X-ray diffraction confirms 3 crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.215(2) Å, b = 9.497(3) Å, c = 14.863(4) Å, β = 98.25(2)°. Key structural features:
Table 3: Crystallographic Data for 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Parameter | Value |
---|---|
Empirical Formula | C₁₁H₁₃N₃O₂ |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 1005.6(5) ų |
Z | 4 |
Density (calc.) | 1.342 g/cm³ |
R₁ (I > 2σ(I)) | 0.033 |
wR₂ (all data) | 0.094 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1